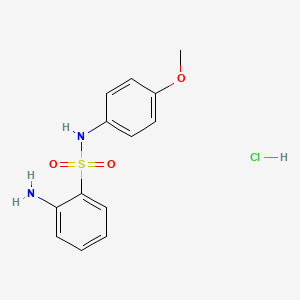

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C13H14N2O3S·HCl It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the sulfonyl chloride, forming the sulfonamide linkage. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The amino group (−NH₂) undergoes protonation in acidic conditions, forming water-soluble ammonium salts. In alkaline environments, it acts as a nucleophile, participating in reactions such as:

-

Acylation : Reacts with acetylating agents (e.g., acetic anhydride) to form N-acetyl derivatives .

-

Sulfonation : Reacts with chlorosulfonic acid (ClSO₃H) to introduce sulfonyl groups, typically in dichloromethane at −30°C to +30°C .

Table 1: Acid-Base Reaction Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, 60–70°C, 4–6 hrs | N-Acetyl derivative | ~100% | |

| Sulfonation | ClSO₃H in CH₂Cl₂, −30°C to +30°C | Sulfonated intermediate | 96% |

Nucleophilic Substitution

The amino group facilitates substitution reactions, particularly with electrophiles:

-

Chlorosulfonation : Forms sulfonyl chlorides, which react with ammonia to yield sulfonamides .

-

Reductive Amination : Reacts with aldehydes/ketones under hydrogenation to form secondary amines .

Example Pathway :

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures:

-

Thiadiazole Formation : Reacts with thiosemicarbazide under acidic conditions to yield 1,3,4-thiadiazole derivatives .

-

Benzoxazole Synthesis : Condenses with 2-aminophenol and aldehydes to form benzoxazoles .

Table 2: Cyclization Reaction Data

| Product Class | Reagents/Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | Thiosemicarbazide, H₂SO₄ | None | 72% | |

| Benzoxazole | 2-Aminophenol, aldehyde | Fe₃O₄@SiO₂@Am-PPC-SO₃H | 89% |

Reduction and Oxidation

-

Catalytic Hydrogenation : Reduces nitro groups (if present) to amines using Pd/C or Ru-based catalysts .

-

Oxidative Coupling : Forms disulfide bonds under mild oxidative conditions (e.g., I₂ or H₂O₂) .

Table 3: Bioactive Derivatives and Activities

| Derivative | Target | IC₅₀/Inhibition | Selectivity (CA IX/CA II) | Source |

|---|---|---|---|---|

| 4e | CA IX | 10.93 nM | 142-fold | |

| 11l | HIV-1 CA | EC₅₀ = 0.8 μM | N/A |

Synthetic Optimization

Key parameters for high-yield synthesis:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidiabetic Agents

One of the prominent applications of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is its role as an intermediate in the synthesis of sulfonylurea antidiabetic drugs. Sulfonylureas are widely used for managing type II diabetes by stimulating insulin secretion from pancreatic beta cells. The compound is critical in the synthesis of medications such as glipizide, glimepiride, gliquidone, and glibenclamide, which are known for their efficacy in lowering blood glucose levels .

1.2 Alpha-1 Adrenergic Receptor Blockers

The compound also serves as a precursor for the synthesis of selective alpha-1 adrenergic receptor blockers, such as tamsulosin. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing muscles in the prostate and bladder neck, thereby improving urine flow. The selective nature of these blockers minimizes side effects related to blood pressure fluctuations, making them preferable for patients with urinary retention issues .

Biochemical Research Applications

2.1 Proteomics and Cell Culture

In biochemical research, this compound is utilized as a biochemical reagent for proteomics studies. Its ability to interact with various proteins makes it valuable for understanding protein functions and interactions within cellular environments . The compound's properties allow researchers to investigate signaling pathways and molecular mechanisms underlying various diseases.

2.2 Analytical Chemistry

The compound is also employed in analytical chemistry for developing assays and methods to detect specific biomolecules. Its sulfonamide functional group can form stable complexes with certain analytes, facilitating their quantification through various spectroscopic techniques .

Synthesis and Chemical Properties

The synthesis of this compound generally involves several steps, including chlorosulfonation and amination reactions. These methods are characterized by their efficiency and yield, making the compound accessible for further pharmaceutical development .

Case Study 1: Development of Antidiabetic Drugs

A study highlighted the synthesis pathway of sulfonylureas from this compound, demonstrating high yields and cost-effectiveness in producing glipizide derivatives. The research emphasized the compound's role in enhancing the therapeutic index of these medications while reducing production costs .

Case Study 2: Tamsulosin Synthesis

Research on tamsulosin production illustrated how this compound serves as a key intermediate. The study reported that using this compound led to improved selectivity and efficacy in treating BPH with fewer cardiovascular side effects compared to non-selective alpha blockers .

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the aromatic ring

Biologische Aktivität

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H15N2O2S·HCl

- Molecular Weight : 295.79 g/mol

This structure features a sulfonamide group (-SO2NH2), which is crucial for its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and disrupting essential biochemical pathways. This action is particularly relevant in the context of:

- Antimicrobial Activity : Inhibition of bacterial enzymes.

- Anticancer Activity : Targeting cancer cell proliferation through enzyme modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 29 | 250 |

| Bacillus subtilis | 31 | 250 |

The presence of the phenolic -OH group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-468 (breast cancer):

- IC50 values indicate effective cytotoxicity:

- MDA-MB-468: 3.99±0.21μM

Mechanistic studies suggest that this compound may induce cell cycle arrest and activate apoptotic pathways through increased levels of cleaved caspases .

Enzyme Inhibition

This compound has shown inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially beneficial in neurodegenerative diseases.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 7.31 |

This activity highlights the potential for developing treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

- Anticancer Studies : In vivo studies demonstrated significant tumor suppression in mice models treated with sulfonamide derivatives .

- Enzyme Inhibition : A series of benzene sulfonamides were evaluated for their inhibitory effects on human carbonic anhydrases, revealing some derivatives with submicromolar activity against these enzymes .

- Antimicrobial Efficacy : Comparative studies showed that certain derivatives exhibited greater antibacterial activity than traditional antibiotics, suggesting a potential alternative in antimicrobial therapy .

Eigenschaften

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUGCAOQWXNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.